1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine involves several steps. One of the methods includes photolytic synthesis, which was reported by M. S. Premila et al. in 1975 . The compound can be crystallized as needles from alcohol, with a melting point of 211°C . It is soluble in acetone, alcohol, benzene, and chloroform, but moderately soluble in ether and practically insoluble in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific and limited applications
Chemical Reactions Analysis
Types of Reactions
1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine involves its interaction with molecular targets such as topoisomerases, enzymes that regulate the overwinding or underwinding of DNA . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting antineoplastic activity .
Comparison with Similar Compounds
Similar Compounds
- Harmalol
- Ferrous Fumarate
- Potassium Hexafluorozirconate (IV)
- Germanium Tetrafluoride
- 1H-Purine
- Carminic Acid
- Nalbuphine
- Cetuximab
- Cupric Formate
- Fluvalinate
- Antimony Thioglycollamide
- Zineb
- Halopredone Acetate
- Ferrous Lactate
- Fibrin
- Balsam Gurjun
Uniqueness
1,2-Methylenedioxy-9-hydroxy-10-methoxynoraporphine is unique due to its specific combination of functional groups and its role as a topoisomerase inhibitor. This sets it apart from other similar compounds, which may not exhibit the same range of biological activities or possess the same structural features .
Properties
IUPAC Name |
17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-14-7-11-10(5-13(14)20)4-12-16-9(2-3-19-12)6-15-18(17(11)16)23-8-22-15/h5-7,12,19-20H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJUHRAQPIBWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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